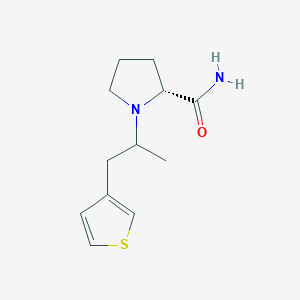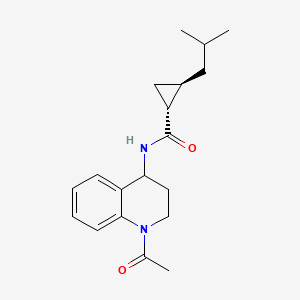![molecular formula C12H19N3O B7336691 N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-ylpyrimidin-4-amine](/img/structure/B7336691.png)
N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-ylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-ylpyrimidin-4-amine, commonly known as "compound X," is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The exact mechanism of action of compound X is not fully understood; however, it is believed to inhibit the activity of protein kinases and phosphodiesterases by binding to their active sites. This, in turn, leads to the modulation of various cellular pathways and processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that compound X exhibits potent anti-inflammatory and anti-tumor effects, making it a promising candidate for the treatment of various inflammatory and cancerous conditions. Additionally, compound X has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in lab experiments is its high potency and selectivity towards its targets. This allows for more accurate and reliable results. However, one of the limitations of using compound X is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of compound X. One potential direction is to further explore its anti-inflammatory and anti-tumor properties and develop it as a potential treatment for various inflammatory and cancerous conditions. Additionally, further research can be conducted to explore its potential applications in the treatment of neurodegenerative diseases. Furthermore, the synthesis method of compound X can be optimized to increase its yield and reduce the cost of production.
Synthesemethoden
Compound X can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-chloro-2,6-dimethylpyrimidine with sodium hydride to form the corresponding pyrimidine anion. The anion is then reacted with (R)-2-(bromomethyl)oxirane to form the desired compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been shown to exhibit potent inhibitory activity against various targets, such as protein kinases and phosphodiesterases, which are involved in many cellular processes. This makes it a promising candidate for drug discovery and development. Additionally, compound X has been shown to exhibit anti-inflammatory and anti-tumor properties, further increasing its potential applications in the field of medicine.
Eigenschaften
IUPAC Name |
N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)12-13-6-5-11(15-12)14-8-10-4-3-7-16-10/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,13,14,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYIEXMYDVQBCW-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC=CC(=N1)NC[C@H]2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]-[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7336610.png)

![(3S)-1-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-fluoropyrrolidine](/img/structure/B7336630.png)
![(1R,2R)-2-(3-methoxyphenyl)-N-[1-(1H-pyrazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7336649.png)
![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]-(8-oxa-5-azaspiro[3.5]nonan-5-yl)methanone](/img/structure/B7336651.png)

![(1R,2R)-N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethyl-N-methylcyclopropane-1-carboxamide](/img/structure/B7336667.png)
![ethyl 4-methyl-2-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]pyrimidine-5-carboxylate](/img/structure/B7336684.png)
![2-methyl-6-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]pyridine-4-carbonitrile](/img/structure/B7336686.png)
![N,N-dimethyl-6-[[(2R)-oxolan-2-yl]methylamino]pyridine-3-carboxamide](/img/structure/B7336695.png)
![5,6-dimethyl-7-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7336699.png)
![3-cyclopropyl-6-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7336700.png)
![3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole](/img/structure/B7336706.png)
![4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7336718.png)
